molecular formula C19H16N4O2S2 B2890146 (Z)-4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide CAS No. 477187-20-5

(Z)-4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide

Cat. No.: B2890146
CAS No.: 477187-20-5
M. Wt: 396.48
InChI Key: YCLHUAGEAMXJMM-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide is a useful research compound. Its molecular formula is C19H16N4O2S2 and its molecular weight is 396.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

The study by Pişkin, Canpolat, and Öztürk (2020) describes the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds, including zinc(II) phthalocyanine 3, exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics are crucial for Type II mechanisms in photodynamic therapy (PDT), suggesting that these compounds, due to their photophysical and photochemical properties, could be potential Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity

Sławiński and Brzozowski (2006) synthesized a series of novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives and evaluated their in vitro antitumor activity. One of the compounds, N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide, demonstrated significant activity and selectivity towards non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines, indicating the potential of benzenesulfonamide derivatives in cancer treatment (Sławiński & Brzozowski, 2006).

Enzyme Inhibition and Molecular Docking Studies

Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole and evaluated their effects on various enzyme activities. The study revealed that some of these compounds acted as inhibitors for enzymes like cholesterol esterase, tyrosinase, and α-amylase, suggesting potential therapeutic applications. Molecular docking studies were also performed to understand the binding interactions between the inhibitors and enzymes, providing insights into the structural basis of enzyme inhibition by these compounds (Alyar et al., 2019).

Properties

IUPAC Name

4-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c1-13-2-4-14(5-3-13)18-12-26-19(23-18)15(10-20)11-22-16-6-8-17(9-7-16)27(21,24)25/h2-9,11-12,22H,1H3,(H2,21,24,25)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLHUAGEAMXJMM-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)S(=O)(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)S(=O)(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.